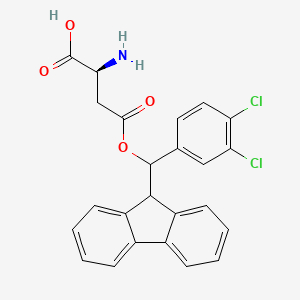
1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe(3,4-DiCl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,4-DiCl)-OH typically involves the following steps:
Chlorination of Phenylalanine: Phenylalanine is first chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Fmoc Protection: The chlorinated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.
Industrial Production Methods
Industrial production of Fmoc-Phe(3,4-DiCl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylalanine are chlorinated using industrial-scale chlorinating agents.
Fmoc Protection in Bulk: The chlorinated product is then subjected to Fmoc protection using automated peptide synthesizers to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe(3,4-DiCl)-OH: undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-Phe(3,4-DiCl)-OH: has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of peptide-based hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Fmoc-Phe(3,4-DiCl)-OH primarily involves its role in peptide synthesis:
Peptide Bond Formation: The compound participates in the formation of peptide bonds through its free amino group.
Substitution Reactions: The chlorine atoms on the phenyl ring can undergo substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Fmoc-Phe(3,4-DiCl)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Phe-OH: Lacks the chlorine substitutions, making it less reactive in substitution reactions.
Fmoc-Tyr(3,4-DiCl)-OH: Similar structure but with a hydroxyl group on the phenyl ring, leading to different reactivity and applications.
Fmoc-Trp(3,4-DiCl)-OH: Contains an indole ring instead of a phenyl ring, resulting in different chemical properties and uses.
Uniqueness: : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring of Fmoc-Phe(3,4-DiCl)-OH makes it unique, providing distinct reactivity and applications in peptide synthesis and bioconjugation.
Properties
Molecular Formula |
C24H19Cl2NO4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(3,4-dichlorophenyl)-(9H-fluoren-9-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-18-10-9-13(11-19(18)26)23(31-21(28)12-20(27)24(29)30)22-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22/h1-11,20,22-23H,12,27H2,(H,29,30)/t20-,23?/m0/s1 |
InChI Key |
FAPWOLALPPTWQO-AJZOCDQUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


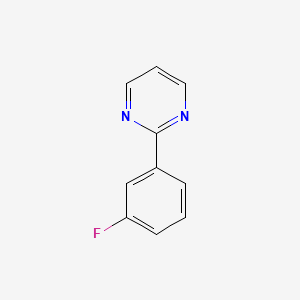
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

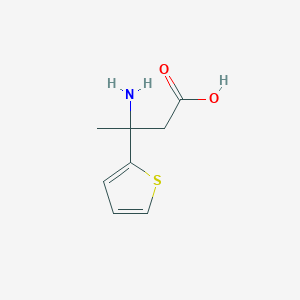
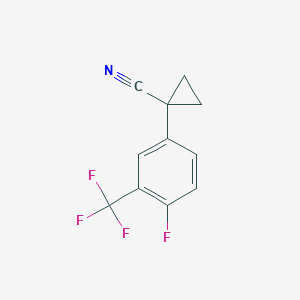
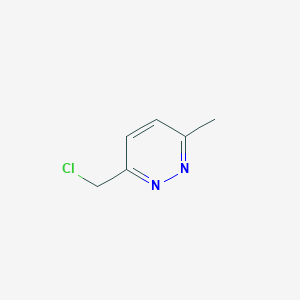
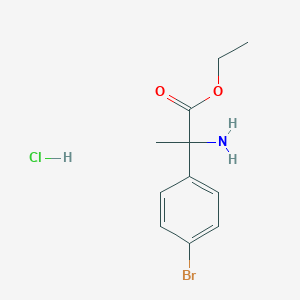

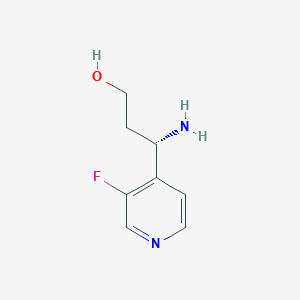
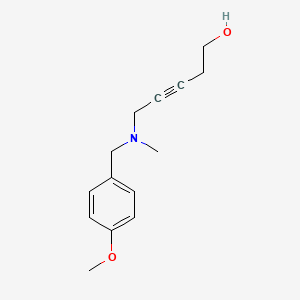
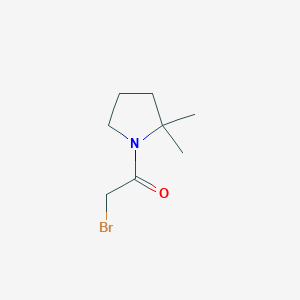

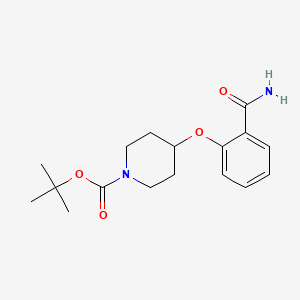
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
